1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine
Overview
Description
1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring fused with a pyridine ring, which is further substituted with a methoxy group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Pyridine Ring Substitution: The pyridine ring is introduced by reacting the benzodiazole intermediate with 6-methoxypyridine-3-carbaldehyde in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Final Amination Step: The final step involves the introduction of the amine group at the 2-position of the benzodiazole ring. This can be achieved through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: Halogenation or alkylation reactions can occur at the benzodiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating neurological disorders, due to its ability to interact with specific receptors in the brain.
Pharmacology: Studied for its binding affinity to various biological targets, including enzymes and receptors.
Chemical Biology: Used as a probe to study cellular processes and signaling pathways.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at neurotransmitter receptors, thereby affecting neuronal signaling and function.
Comparison with Similar Compounds
Similar Compounds
1H-1,3-benzodiazol-2-amine: Lacks the pyridine and methoxy substitutions, resulting in different chemical properties and biological activities.
6-methoxypyridin-3-ylmethylamine: Contains the pyridine and methoxy groups but lacks the benzodiazole ring, leading to distinct reactivity and applications.
Uniqueness
1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine is unique due to the combination of the benzodiazole and pyridine rings with a methoxy substitution. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Overview
1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine is a synthetic organic compound belonging to the class of benzodiazoles. Its unique structure, which incorporates a benzodiazole ring fused with a pyridine ring and a methoxy group, positions it as a significant subject of research in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and related case studies.
Property | Value |
---|---|
Chemical Formula | C₁₄H₁₄N₄O |
Molecular Weight | 254.29 g/mol |
CAS Number | 1354951-97-5 |
IUPAC Name | 1-[(6-methoxypyridin-3-yl)methyl]benzimidazol-2-amine |
Appearance | Powder |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Interaction : It has been studied for its binding affinity to specific enzymes involved in cellular processes, potentially affecting metabolic pathways and cell signaling.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth through modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .
- Neuroprotective Effects : The compound has been investigated for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system receptors.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of various benzodiazole derivatives, including this compound. Results indicated significant inhibition of tumor cell proliferation in vitro, with IC50 values suggesting potent activity against specific cancer lines. The mechanism was linked to the modulation of PI3K/AKT signaling pathways .
Case Study 2: Neuroprotective Potential
In a preclinical model assessing neuroprotective effects, administration of the compound demonstrated a reduction in neuronal apoptosis following oxidative stress exposure. This suggests potential therapeutic benefits in conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
1H-1,3-benzodiazol-2-amine | Lacks pyridine and methoxy groups | Limited biological activity |
6-methoxypyridin-3-ylmethylamine | Contains pyridine and methoxy groups | Different reactivity; less potent |
The combination of the benzodiazole and pyridine rings along with the methoxy substitution in this compound imparts distinct chemical properties that enhance its biological activity compared to its analogs.
Properties
IUPAC Name |
1-[(6-methoxypyridin-3-yl)methyl]benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-19-13-7-6-10(8-16-13)9-18-12-5-3-2-4-11(12)17-14(18)15/h2-8H,9H2,1H3,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZAZQJVOWUWSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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